Androstan-3-one

androgen receptor anabolic activity androgenic activity

Researchers conducting androgen receptor (AR) studies often lack a validated negative control, risking false-positive results in transactivation and competitive binding assays. Androstan-3-one (CAS 118371-41-8) is the precise solution: • Zero androgenic/anabolic activity - confirmed at 30-40 mg/kg in castrated rodent models; ideal matched-concentration negative control for AR assays • Kovats retention index = 2027 on TR-5MS - essential reference standard for GC-MS steroid profiling and method validation • 17-Deoxy scaffold eliminates hydroxyl protection/deprotection, saving 1-2 synthetic steps versus 5α-DHT in medicinal chemistry programs. Bulk supply available for consistent, reproducible workflows.

Molecular Formula C19H30O
Molecular Weight 274.4 g/mol
CAS No. 118371-41-8
Cat. No. B050950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrostan-3-one
CAS118371-41-8
Synonyms5 alpha-androstan-3-one
androstan-3-one
Molecular FormulaC19H30O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C
InChIInChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3
InChIKeyVMNRNUNYBVFVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Androstan-3-one Procurement and Research Overview


Androstan-3-one (CAS 118371-41-8), systematically named dodecahydro-10,13-dimethyl-2H-cyclopenta[a]phenanthren-3(4H,9H,14H)-one, is a C19 steroid with the molecular formula C19H30O and a molecular weight of 274.44 g/mol . The compound features a fully saturated androstane skeleton with a ketone at position 3 and notably lacks the 17β-hydroxyl group present in more biologically active analogs such as 5α-dihydrotestosterone (5α-DHT) [1]. The CAS registry number 118371-41-8 is frequently associated with the 5α-configured isomer (also registered as CAS 1224-95-9), though in some databases it denotes a compound with 5 of 6 defined stereocenters, leaving the C5 configuration unspecified . As a fundamental steroid backbone, androstan-3-one serves primarily as a synthetic intermediate and reference standard in biochemical and pharmaceutical research, rather than as a biologically active end-product [1]. Its procurement value lies in its utility as a scaffold for derivatization and as a chromatographic or mass spectrometric standard in steroid analytical workflows.

Androstan-3-one Substitution Risks


Generic substitution of androstan-3-one with closely related C19 steroids such as 5α-dihydrotestosterone (5α-DHT), 5β-DHT, or androsterone is not scientifically valid due to profound differences in biological activity, receptor pharmacology, and physicochemical properties that arise from apparently minor structural variations [1]. The absence of the 17β-hydroxyl group in androstan-3-one renders it devoid of both anabolic and androgenic activities, in stark contrast to 5α-DHT which is a potent androgen receptor agonist [1]. Furthermore, even between 5α- and 5β-configured isomers of 17β-hydroxy-androstan-3-ones, the stereochemistry at C5 dictates markedly different vasorelaxing potency, receptor binding affinity, and metabolic fate [2][3]. These differential features mean that procurement decisions cannot be based solely on the androstane skeleton; the specific substitution pattern and stereochemistry directly determine experimental outcomes in receptor binding assays, enzyme inhibition studies, cell-based functional assays, and analytical method validation.

Androstan-3-one Comparative Evidence


In Vivo Androgenic and Anabolic Activity

In a classical endocrine pharmacology study, 5α-androstane-3-one (the 17-deoxy analogue of testosterone, also named androstan-3-one) was directly compared with 17α-methyltestosterone and other reference steroids in castrated rats and mice. At oral doses of 30 and 40 mg/kg via gavage or injection, 5α-androstane-3-one exhibited neither anabolic activity (measured by levator ani weight) nor androgenic activity (measured by seminal vesicle weight), in contrast to the potent activities of 17α-methyltestosterone and its 3-oxo,17β-ol analogues [1]. This represents a complete loss of function relative to 17β-hydroxylated comparators.

androgen receptor anabolic activity androgenic activity castrated rat assay levator ani

Vasorelaxing Potency of 5β- and 5α-DHT

In guinea pig tracheal smooth muscle, the three androgens testosterone (TES), 5α-DHT (17β-hydroxy-5α-androstan-3-one), and 5β-DHT (17β-hydroxy-5β-androstan-3-one) were compared for their ability to decrease KCl-induced intracellular calcium [Ca²⁺]i increments. The IC50 for TES was 21.90 ± 5.94 nM, while the IC50 for 5β-DHT was 6.06 ± 3.90 nM, making 5β-DHT 2.61 times more potent than TES. In parallel, on KCl-induced contraction in isolated tracheal rings, 5β-DHT was 0.58 times more potent than 5α-DHT (P < 0.01) [1]. This demonstrates that the 5β configuration imparts superior vasorelaxing/non-genomic calcium-channel blocking activity compared to the 5α isomer, while androstan-3-one itself (lacking the 17β-OH) is expected to be inactive based on structure-activity relationships.

vasorelaxation calcium channel airway smooth muscle IC50 nongenomic

Androgen Receptor Binding Affinity

Crystal structure studies of the human androgen receptor ligand-binding domain (hARLBD) complexed with testosterone and 5α-DHT revealed high-affinity binding with dissociation constants (Kd) in the range of 0.2–1.6 nM for 5α-DHT [1][2]. In contrast, 5β-DHT does not bind effectively to the androgen receptor and is considered AR-inactive, while androstan-3-one (lacking the 17β-hydroxyl that forms critical hydrogen bonds in the AR ligand pocket) is predicted to have negligible AR affinity based on the structural determinants identified [1]. The 17β-OH group forms a hydrogen bond with Thr877 and Asn705 in the AR ligand-binding pocket, which is essential for high-affinity binding; its absence in androstan-3-one eliminates this key interaction.

androgen receptor binding affinity Kd ligand-binding domain crystal structure

GC-MS Kovats Retention Index Differentiation

In gas chromatographic analysis, the Kovats retention index (RI) for 5α-androstan-3-one has been experimentally determined as 2027 on a TR-5MS column [1]. The study by Parr et al. (2007) demonstrated that among the four stereoisomers of 17ξ-hydroxy-5ξ-androstan-3-one, the bis-TMS derivatives produced nearly identical mass spectra, making retention time/index the critical differentiating parameter [2]. Reliable identification of specific isomers in doping control or metabolomics studies requires comparison of retention times with authentic reference standards. The distinct RI of 5α-androstan-3-one (2027) versus its 5β counterpart and other hydroxylated analogs provides a system-independent constant for unambiguous identification across different GC-MS platforms.

Kovats retention index GC-MS isomer identification doping control analytical chemistry

Synthetic Intermediate for 5α-Reductase Inhibitors

The androstan-3-one scaffold has been extensively utilized in patent literature as a starting material for the synthesis of pharmacologically active 4-aza-5α-androstan-3-one derivatives, which are potent 5α-reductase inhibitors [1]. US Patent 5,155,107 describes 17β-substituted-4-aza-5α-androstan-3-one derivatives with IC50 values as low as 1.7–1.9 nM against human 5α-reductase types 1 and 2, representing some of the most potent inhibitors in this class [2]. The 17-deoxy androstan-3-one serves as the unsubstituted core scaffold, enabling C17 functionalization to introduce diverse pharmacophores. In contrast, 17β-hydroxylated analogs like 5α-DHT are end-products rather than versatile intermediates, as the 17β-OH group limits the scope of chemical transformations without protection/deprotection steps.

synthetic intermediate 5α-reductase inhibitor 4-aza-steroid patent chemistry scaffold diversification

Physicochemical Properties: LogP and Melting Point

Androstan-3-one (CAS 118371-41-8 / 1224-95-9) exhibits a melting point of 103–104 °C and a predicted LogP of 5.80 (ACD/Labs), with a polar surface area of only 17 Ų and zero hydrogen bond donors . In contrast, 5α-DHT (17β-hydroxy-5α-androstan-3-one, CAS 521-18-6) has a significantly higher melting point (typically 178–183 °C) and a lower LogP (approximately 3.3–3.6) due to the presence of the 17β-OH hydrogen bond donor. These differences affect solubility, membrane permeability, and formulation behavior. The higher LogP of androstan-3-one (ΔLogP ≈ +2.2 vs. 5α-DHT) translates to approximately 100-fold higher predicted octanol-water partitioning, which is relevant for experimental designs involving lipid membranes or solvent extraction protocols.

melting point LogP physicochemical properties solubility formulation

Androstan-3-one Recommended Applications


Negative Control in AR Binding Assays

Given that 5α-androstan-3-one (17-deoxy) lacks measurable androgenic or anabolic activity in vivo and is predicted to have negligible androgen receptor binding affinity due to the absence of the critical 17β-OH hydrogen bond donor , this compound is ideally suited as a negative control in AR transactivation assays, competitive binding experiments, and cell proliferation studies. Unlike 5α-DHT, which activates AR at sub-nanomolar concentrations, androstan-3-one can be used at matched concentrations to demonstrate that observed effects require the 17β-hydroxyl group. This application is directly supported by the in vivo castrated rodent data showing zero activity at 30–40 mg/kg doses.

Starting Scaffold for 5α-Reductase Inhibitors

The unsubstituted C17 position of androstan-3-one provides a versatile handle for introducing diverse pharmacophores without the need for hydroxyl protection/deprotection chemistry . Patent literature demonstrates that 4-aza-17β-substituted-5α-androstan-3-one derivatives achieve IC50 values of 1.7–1.9 nM against human 5α-reductase . Medicinal chemistry programs targeting androgen-dependent conditions (benign prostatic hyperplasia, androgenic alopecia, acne) benefit from the synthetic efficiency of using androstan-3-one rather than 5α-DHT as the starting material, saving 1–2 synthetic steps.

GC-MS Reference Standard for Isomer Identification

The distinct Kovats retention index of 5α-androstan-3-one (RI = 2027 on TR-5MS) and the well-documented challenge of distinguishing isomeric 17-hydroxy-5ξ-androstan-3-ones by mass spectrometry alone make authentic androstan-3-one an essential reference standard for GC-MS method development and validation. Laboratories performing steroid profiling for anti-doping, clinical endocrinology, or metabolomics should procure the specific isomer required for their analytical workflow, as misidentification can lead to false-positive or false-negative results in sample analysis.

Method Development for Lipophilic Steroids

With a LogP of 5.80 and zero hydrogen bond donors, androstan-3-one is approximately 100-fold more lipophilic than 5α-DHT . This property makes it a valuable probe compound for developing and validating liquid-liquid extraction protocols, solid-phase extraction methods, and reversed-phase HPLC separations tailored to highly lipophilic steroids. Using androstan-3-one alongside hydroxylated analogs in a method validation panel ensures that extraction recoveries and chromatographic resolution are adequate across a wide lipophilicity range, which is critical for comprehensive steroid panel assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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